molecular formula C28H28N4O2 B4675564 2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B4675564
M. Wt: 452.5 g/mol
InChI Key: NLFPICJIGFEYBU-UHFFFAOYSA-N
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Description

2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a benzyl group, and a phthalazinone moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperazine with an appropriate aldehyde to form an intermediate, which is then subjected to further reactions to introduce the phthalazinone moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The piperazine ring and benzyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-21-11-13-23(14-12-21)27-24-9-5-6-10-25(24)28(34)32(29-27)20-26(33)31-17-15-30(16-18-31)19-22-7-3-2-4-8-22/h2-14H,15-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFPICJIGFEYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(4-METHYLPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE

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